molecular formula C19H23NO6 B11010174 N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-valine

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-valine

Cat. No.: B11010174
M. Wt: 361.4 g/mol
InChI Key: KMKKEMAIPHSTFA-SFHVURJKSA-N
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Description

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-valine is a synthetic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-valine typically involves the reaction of 2-oxo-4-propyl-2H-chromen-7-yl acetate with L-valine in the presence of suitable reagents and catalysts. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-valine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-valine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-valine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

(2S)-3-methyl-2-[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]butanoic acid

InChI

InChI=1S/C19H23NO6/c1-4-5-12-8-17(22)26-15-9-13(6-7-14(12)15)25-10-16(21)20-18(11(2)3)19(23)24/h6-9,11,18H,4-5,10H2,1-3H3,(H,20,21)(H,23,24)/t18-/m0/s1

InChI Key

KMKKEMAIPHSTFA-SFHVURJKSA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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